2-Bromo-4-methylfuran
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H5BrO |
|---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
2-bromo-4-methylfuran |
InChI |
InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3 |
InChI Key |
DFVQFHIWZDGNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-methylfuran: A Versatile Heterocyclic Building Block
Introduction
In the landscape of modern organic synthesis, heterocyclic compounds are indispensable scaffolds for the development of novel therapeutics, agrochemicals, and functional materials. Among these, substituted furans represent a critical class of intermediates due to their unique electronic properties and susceptibility to further functionalization. 2-Bromo-4-methylfuran, a halogenated derivative, has emerged as a particularly valuable building block. The strategic placement of the bromine atom at the 2-position activates the molecule for a variety of powerful cross-coupling reactions, while the methyl group at the 4-position provides a simple substitution pattern that can influence steric and electronic properties in larger target molecules.
This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of 2-Bromo-4-methylfuran. Moving beyond a simple catalogue of properties, we will delve into the causality behind its synthesis and reactivity, provide validated protocols, and explore its utility in constructing complex molecular architectures.
Core Physicochemical and Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis. 2-Bromo-4-methylfuran is a five-membered aromatic heterocycle containing one oxygen atom. The key features are the bromine atom, which serves as an excellent leaving group in metal-catalyzed reactions, and the methyl substituent.
| Property | Value | Source |
| IUPAC Name | 2-bromo-4-methylfuran | [1] |
| CAS Number | 78259-59-3 | [1][2][3] |
| Molecular Formula | C₅H₅BrO | [1][4] |
| Molecular Weight | 161.00 g/mol | [1][4][5] |
| Canonical SMILES | CC1=COC(=C1)Br | [1] |
| InChI Key | DFVQFHIWZDGNQQ-UHFFFAOYSA-N | [1] |
Synthesis of 2-Bromo-4-methylfuran
The selective synthesis of 2-Bromo-4-methylfuran is most commonly achieved via electrophilic bromination of a suitable 3-substituted furan precursor. The high reactivity of the furan ring, particularly at the α-positions (C2 and C5), necessitates mild and controlled reaction conditions to prevent over-bromination or ring decomposition. The choice of brominating agent is critical; while molecular bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred as it provides a low, steady concentration of electrophilic bromine, thereby enhancing selectivity for mono-bromination.
Causality in Experimental Design:
-
Starting Material: The synthesis logically begins with a precursor that already contains the C4-methyl group. While 3-methylfuran could be used, a more practical and often higher-yielding approach involves the cyclization of a readily available acyclic precursor to form the furan ring, followed by bromination.
-
Solvent Choice: A non-polar, aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is ideal. These solvents solubilize the reactants without participating in the reaction and are suitable for the low temperatures often required to control the reaction's exothermicity.
-
Temperature Control: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) is crucial. This mitigates the high reactivity of the furan ring towards the electrophile, minimizing the formation of di-brominated byproducts and polymeric materials.
Representative Experimental Protocol: Bromination with NBS
This protocol describes a standard laboratory procedure for the synthesis of 2-Bromo-4-methylfuran.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-methylfuran (1.0 eq) and anhydrous THF (to make a 0.5 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The succinimide byproduct will precipitate as a white solid.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by quenching a small aliquot with saturated sodium thiosulfate solution.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield 2-Bromo-4-methylfuran as a clear liquid.
Caption: Synthetic workflow for 2-Bromo-4-methylfuran via NBS bromination.
Spectroscopic Characterization for Structural Validation
Unambiguous characterization is essential for confirming the identity and purity of the synthesized product. The following data represent the expected spectroscopic signatures for 2-Bromo-4-methylfuran.
| Technique | Expected Observations |
| ¹H NMR | δ ~7.2 ppm (s, 1H, H5), δ ~6.2 ppm (s, 1H, H3), δ ~2.1 ppm (s, 3H, -CH₃). The two furan protons appear as singlets due to the lack of adjacent protons. |
| ¹³C NMR | δ ~145 ppm (C5), δ ~130 ppm (C2-Br), δ ~115 ppm (C4), δ ~110 ppm (C3), δ ~13 ppm (-CH₃). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 160 and an (M+2)⁺ peak at m/z 162 of nearly equal intensity, which is the characteristic isotopic pattern for a molecule containing one bromine atom. |
| IR Spectroscopy | ~3100 cm⁻¹ (C-H stretch, aromatic), ~2950 cm⁻¹ (C-H stretch, alkyl), ~1600 cm⁻¹ (C=C stretch), ~1050 cm⁻¹ (C-O-C stretch). |
Chemical Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-4-methylfuran stems primarily from the reactivity of the C-Br bond. This site serves as a versatile handle for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions or by conversion to an organometallic nucleophile.
Key Transformations:
-
Palladium-Catalyzed Cross-Coupling: This is the most powerful application. The C(sp²)-Br bond readily undergoes oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of C-C, C-N, and C-O bonds, which is fundamental in drug discovery for scaffold elaboration.[6][7]
-
Metal-Halogen Exchange: Reaction with strong bases, typically organolithium reagents like n-butyllithium or t-butyllithium at low temperatures, results in a rapid metal-halogen exchange. This generates the highly nucleophilic 2-lithio-4-methylfuran intermediate. This species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install a diverse array of functional groups.
These reactions make 2-Bromo-4-methylfuran a key intermediate for synthesizing complex molecules, including natural products and active pharmaceutical ingredients (APIs).[8][9]
Caption: Key reaction pathways for synthetic diversification of 2-Bromo-4-methylfuran.
Safety and Handling
As with all halogenated organic compounds, proper safety precautions are mandatory.
-
Hazard Classification: While specific data for this exact compound is limited, analogous brominated heterocycles are typically classified as skin and eye irritants.[10]
-
Handling: Always handle 2-Bromo-4-methylfuran in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
Conclusion
2-Bromo-4-methylfuran is more than just a chemical reagent; it is a versatile platform for molecular innovation. Its well-defined structure, predictable reactivity, and accessibility through straightforward synthesis make it an invaluable tool for medicinal and materials chemists. By enabling the construction of highly functionalized furan-containing molecules through robust cross-coupling and organometallic chemistry, it continues to play a vital role in the pipeline of drug discovery and the development of next-generation materials.
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Navigating the Nuances of Isomeric Scaffolds: A Technical Guide to 2-Bromo-4-methylfuran and 3-Bromo-4-methylfuran for Advanced Synthesis
Abstract
In the landscape of modern drug discovery and development, the precise architecture of molecular scaffolds is paramount. The strategic placement of functional groups on a heterocyclic core can dramatically alter a compound's physicochemical properties, metabolic stability, and biological activity. This guide provides an in-depth technical exploration of two closely related yet distinct building blocks: 2-bromo-4-methylfuran and 3-bromo-4-methylfuran. We will dissect the fundamental differences in their synthesis, structure, and reactivity, offering field-proven insights for researchers, medicinal chemists, and process development scientists. This document moves beyond a simple cataloging of properties to explain the underlying chemical principles that govern the behavior of these valuable isomers, empowering you to make more informed decisions in your synthetic campaigns.
Introduction: The Strategic Importance of Brominated Furans
The furan ring is a privileged scaffold in medicinal chemistry, frequently employed as a bioisosteric replacement for phenyl rings to modulate properties such as metabolic stability and solubility.[1] The introduction of a bromine atom onto the furan nucleus provides a versatile synthetic handle for a wide array of cross-coupling reactions, including the Suzuki-Miyaura, Stille, and Sonogashira couplings, which are foundational in the construction of complex molecular architectures.[2] The choice between a 2-bromo or 3-bromo isomer is not trivial; it is a critical design element that dictates the trajectory of a synthesis and the ultimate accessibility of the target molecule. This guide will illuminate the key distinctions between 2-bromo-4-methylfuran and 3-bromo-4-methylfuran, providing a comprehensive understanding of their unique chemical personalities.
Molecular Structure and Physicochemical Properties: A Tale of Two Isomers
The seemingly subtle shift of the bromine atom from the C2 to the C3 position on the 4-methylfuran ring gives rise to tangible differences in their physical and electronic properties.
Figure 1: Molecular structures of 2-bromo-4-methylfuran and 3-bromo-4-methylfuran.
The C2 position (α-position) of the furan ring is adjacent to the heteroatom, which significantly influences its electronic environment compared to the C3 position (β-position). This difference in electron density distribution affects properties such as dipole moment, boiling point, and chromatographic behavior.
| Property | 2-Bromo-4-methylfuran | 3-Bromo-4-methylfuran | Data Source |
| Molecular Formula | C₅H₅BrO | C₅H₅BrO | PubChem[3], AngeneChem[4] |
| Molecular Weight | 161.00 g/mol | 161.00 g/mol | PubChem[3], AngeneChem[4] |
| CAS Number | 78259-59-3 | 176042-58-3 | PubChem[3], AngeneChem[4] |
| Predicted Boiling Point | Not Available | 240.7 ± 33.0 °C | Smolecule[5] |
| Predicted Density | Not Available | 1.981 ± 0.06 g/cm³ | Smolecule[5] |
Note: Experimentally determined physical properties for these specific isomers are not widely reported in the literature; the values for 3-bromo-4-methylfuran are predicted.
Synthesis and Regioselectivity: Accessing the Desired Isomer
The preparation of 2-bromo-4-methylfuran and 3-bromo-4-methylfuran typically starts from a common precursor, 4-methylfuran. The key to accessing each isomer lies in controlling the regioselectivity of the bromination reaction.
Electrophilic Bromination of 4-Methylfuran
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution.[5] The α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4). In the case of 4-methylfuran, the C4 position is blocked by a methyl group, leaving the C2, C3, and C5 positions available for substitution. The inherent reactivity of the furan ring strongly favors substitution at the α-positions.
Figure 2: General outcome of electrophilic bromination of 4-methylfuran.
Protocol: Synthesis of 2-Bromo-4-methylfuran (Major Isomer) via Electrophilic Bromination
This is a representative protocol based on the bromination of similar substituted furans. Optimization may be required.
-
Dissolution: Dissolve 4-methylfuran (1.0 eq) in a suitable inert solvent such as dichloromethane or carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.
-
Brominating Agent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.05 eq) in the same solvent.
-
Reaction: Add the NBS solution dropwise to the cooled 4-methylfuran solution over a period of 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, which will be a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate the major product, 2-bromo-4-methylfuran.
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is often preferred over liquid bromine for laboratory-scale reactions as it is a solid and easier to handle, and it provides a low concentration of Br₂, which can help to minimize over-bromination.[6]
-
Low Temperature: The bromination of furan is highly exothermic. Maintaining a low temperature is crucial to control the reaction rate and improve the regioselectivity towards the desired mono-brominated product.
Accessing the 3-Bromo Isomer
Direct electrophilic bromination is generally not an efficient method for preparing 3-halofurans due to the strong preference for α-substitution. Therefore, indirect methods are typically employed to synthesize 3-bromo-4-methylfuran. One common strategy involves a Sandmeyer-type reaction from a 3-amino-4-methylfuran precursor.
Figure 3: Synthetic pathway to 3-bromo-4-methylfuran.
Comparative Reactivity: A Deeper Dive
The position of the bromine atom profoundly impacts the reactivity of the two isomers.
Metal-Halogen Exchange and Lithiation
One of the most significant differences lies in their behavior upon treatment with organolithium reagents.
-
2-Bromo-4-methylfuran: Undergoes facile lithium-bromine exchange at low temperatures (e.g., -78 °C) with reagents like n-butyllithium to generate the corresponding 2-lithio-4-methylfuran. This species is relatively stable and can be trapped with various electrophiles.
-
3-Bromo-4-methylfuran: Also undergoes lithium-bromine exchange to form 3-lithio-4-methylfuran. However, this intermediate is thermodynamically less stable than its 2-lithio counterpart. If the temperature is allowed to rise above approximately -40 °C, it can rearrange to the more stable 2-lithio-4-methylfuran.[7] This rearrangement pathway must be considered when planning syntheses that require the retention of the C3-functionalization.
Figure 4: Isomerization of 3-lithio-4-methylfuran.
Palladium-Catalyzed Cross-Coupling Reactions
Both isomers are valuable substrates for cross-coupling reactions. Generally, 2-bromofurans exhibit higher reactivity in palladium-catalyzed reactions compared to 3-bromofurans. This is attributed to the greater ease of oxidative addition of the palladium catalyst to the C-Br bond at the more electron-deficient α-position. This enhanced reactivity of the 2-bromo isomer can allow for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Protocol: Representative Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine the bromo-methylfuran isomer (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (4:1).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the coupled product.
Applications in Drug Development and Advanced Synthesis
The choice between 2-bromo-4-methylfuran and 3-bromo-4-methylfuran allows chemists to access different regions of chemical space.
-
2-Bromo-4-methylfuran: Its higher reactivity in cross-coupling reactions makes it an efficient building block for the synthesis of 2,4-disubstituted furans. These motifs are found in a variety of biologically active compounds.
-
3-Bromo-4-methylfuran: Provides access to 3,4-disubstituted furans. The ability to perform chemistry at the less reactive C3 position is crucial for the synthesis of specific target molecules where this substitution pattern is required. Its derivatives have been investigated for their potential antimicrobial and anticancer properties.[2]
Conclusion: Making the Right Isomeric Choice
The selection of 2-bromo-4-methylfuran versus 3-bromo-4-methylfuran is a strategic decision that should be guided by the desired final substitution pattern and the intended synthetic route. The 2-bromo isomer offers higher reactivity and is more readily accessible through direct bromination, making it a workhorse for the synthesis of 2,4-disubstituted furans. Conversely, the 3-bromo isomer, while requiring a more nuanced synthetic approach, provides invaluable access to the 3,4-disubstituted furan scaffold. A thorough understanding of the distinct reactivity profiles of these two isomers, particularly in metallation and cross-coupling reactions, is essential for any researcher or drug development professional working with these versatile heterocyclic building blocks.
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ResearchGate. (n.d.). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]
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The 2-Bromofuran Motif: Taming the Unstable Scaffold for Drug Discovery
Topic: Reactivity Profile of 2-Brominated Furan Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Process Scientists
Executive Summary
The 2-bromofuran moiety represents a high-value yet notoriously temperamental pharmacophore precursor. While it serves as a critical entry point for introducing the furan ring into bioactive molecules—ranging from cardiovascular agents to antimicrobial nitrofurans—its utility is often bottlenecked by its inherent instability. Unlike its thiophene or benzene analogues, 2-bromofuran is highly sensitive to acid-catalyzed polymerization and oxidative decomposition.
This guide provides a rigorous technical analysis of the reactivity profile of 2-brominated furan derivatives. It moves beyond standard textbook definitions to address the practical "handling paradox" and details optimized protocols for Palladium-catalyzed cross-coupling and Lithium-halogen exchange.
The Stability Paradox: Handling & Storage
Expertise Insight: The primary failure mode in 2-bromofuran chemistry is not the reaction itself, but the quality of the starting material. 2-Bromofuran possesses a high electron density, making the C2-C3 pi-bond susceptible to electrophilic attack, including self-polymerization initiated by trace acid.
Stabilization Protocols
Commercial 2-bromofuran is typically stabilized with Calcium Oxide (CaO) or Copper turnings to neutralize trace hydrobromic acid (HBr) generated via hydrolysis.
-
Storage: Must be stored at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Pre-reaction Protocol:
-
Filtration: If stabilized with solid CaO, filter through a plug of basic alumina or glass wool under inert gas immediately prior to use.
-
Solvent Choice: Avoid protic solvents for storage. Anhydrous diethyl ether or THF are preferred for immediate reaction solvating.
-
Electronic Effects of Derivatives (C5 Substitution)
The stability of the C2-Br bond is heavily influenced by the substituent at the C5 position:
-
Electron-Withdrawing Groups (EWG): (e.g., -CHO, -COOMe, -CN at C5) stabilize the ring against polymerization but deactivate the C-Br bond toward oxidative addition in Pd-catalysis.
-
Electron-Donating Groups (EDG): (e.g., -Me, -OMe at C5) increase ring electron density, significantly heightening the risk of rapid, exothermic polymerization.
Reactivity Profile A: Palladium-Catalyzed Cross-Coupling
The C2-Br bond is an excellent electrophile for Suzuki-Miyaura, Stille, and Negishi couplings. However, the high pi-electron density of the furan ring can poison palladium catalysts if the reaction stalls.
Mechanistic Nuances
-
Oxidative Addition: Fast for 2-bromofuran due to the weaker C-Br bond compared to bromobenzene.
-
Transmetallation: The rate-limiting step in many furan couplings.
-
Ligand Selection: Bulky, electron-rich phosphines (e.g., XPhos, SPhos) are recommended to facilitate the catalytic cycle and prevent Pd-black formation.
Optimized Protocol: Suzuki-Miyaura Coupling
Objective: Coupling 2-bromofuran with an aryl boronic acid.[1]
Reagents:
-
Substrate: 2-Bromofuran (1.0 eq)
-
Partner: Aryl Boronic Acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (3-5 mol%) - Chosen for stability.
-
Base: K₃PO₄ (2.0 eq) - Mild base preferred over carbonates to prevent ring opening.
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the boronic acid, base, and catalyst. Seal and purge with Argon for 15 minutes. Crucial: Oxygen promotes homocoupling and furan decomposition.
-
Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.
-
Addition: Add 2-bromofuran (freshly filtered) dropwise at room temperature.
-
Thermal Activation: Heat to 80°C. Note: Microwave irradiation (100°C, 10-20 min) often provides cleaner profiles by minimizing thermal exposure time.
-
Workup: Cool immediately. Dilute with EtOAc, wash with brine. Purify on silica (neutralized with 1% Et3N to prevent acid-catalyzed decomposition on the column).
Reactivity Profile B: The Nucleophilic Pivot (Lithium-Halogen Exchange)
Transforming the electrophilic C2-Br into a nucleophilic C2-Li species is a powerful tactic but requires strict temperature control to prevent the "halogen dance" (migration) or ring fragmentation.
The "Ate" Complex & Exchange Dynamics
Lithium-halogen exchange with n-BuLi is extremely rapid (faster than proton transfer).[3]
-
Temperature Rule: Strictly -78°C.
-
Quenching: The electrophile must be present or added immediately. Warming a 2-lithiofuran solution above -40°C often leads to ring opening to form enynes.
Protocol: Generation and Trapping of 2-Lithiofuran
Reagents:
-
2-Bromofuran (1.0 eq)
-
n-Butyllithium (1.1 eq, 1.6M in hexanes)
-
Electrophile (e.g., Benzaldehyde) (1.2 eq)
-
Solvent: Anhydrous THF.
Workflow:
-
Cryogenic Setup: Cool anhydrous THF in a flame-dried flask to -78°C (Dry ice/Acetone bath).
-
Substrate Addition: Add 2-bromofuran.
-
Exchange: Add n-BuLi dropwise over 10 minutes, maintaining internal temp < -70°C. Stir for 15-20 minutes. Do not extend this time.
-
Trapping: Add the electrophile (neat or in minimal THF) slowly.
-
Warm-up: Allow the mixture to warm to 0°C over 1 hour before quenching with saturated NH₄Cl.
Visualizing the Reactivity Landscape
Diagram: Divergent Reactivity Pathways
This diagram illustrates the central decision tree for a chemist handling 2-bromofuran: Stabilization, Nucleophilic Activation (Li), or Electrophilic Coupling (Pd).
Caption: Figure 1. The Reactivity Triad: Stabilization requirements vs. divergent synthetic pathways (Pd-coupling and Li-exchange).
Diagram: Suzuki Coupling Catalytic Cycle (Furan Specific)
Highlighting the critical oxidative addition step which is facilitated by the electron-rich nature of the furan ring but competes with decomposition.
Caption: Figure 2. Simplified Suzuki Catalytic Cycle. Note: Oxidative addition into C2-Br is rapid; transmetallation often requires base optimization.
Data Summary: Solvent & Base Effects
The following table summarizes yield variations based on reaction conditions, derived from aggregated literature data for 2-bromofuran couplings.
| Solvent System | Base | Catalyst System | Temp (°C) | Yield (%) | Notes |
| DME / H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 80 | 45-60 | Moderate. Protodebromination observed. |
| DMF | K₂CO₃ | PdCl₂(PPh₃)₂ | 90 | 50-65 | Higher thermal stress leads to some tarring. |
| 1,4-Dioxane / H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 80 | 85-92 | Optimal. Phosphate base is gentler; dppf is robust. |
| THF (Anhydrous) | n-BuLi | (Li-Exchange) | -78 | 90+ | Excellent for nucleophilic trapping; strictly cryogenic. |
References
-
Keay, B. A. (1987). Lithium-Halogen Exchange of 2-Bromofuran: Synthetic Applications. Journal of Organic Chemistry.[3]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Sperry, J. B., & Wright, D. L. (2005). Furans, Thiophenes and Related Heterocycles in Drug Discovery. Current Opinion in Drug Discovery & Development.
-
Li, J. J. (2014).[4] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Referencing Suzuki Coupling protocols).
-
Sigma-Aldrich/Merck. (2024). 2-Bromofuran Technical Data Sheet & Safety Data Sheet (SDS).
-
Common Organic Chemistry. (2023). Suzuki Reaction Protocols and Examples.
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 2-Bromo-4-methylfuran
This Application Note is structured to serve as a definitive technical guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-4-methylfuran . It addresses the specific electronic and stability challenges posed by the electron-rich furan ring and the 4-methyl substituent.
Executive Summary & Strategic Context
2-Bromo-4-methylfuran (CAS: 78259-59-3) is a critical heteroaryl building block.[1] While the furan scaffold is ubiquitous in natural products (e.g., terpenes) and pharmaceuticals, the 2-bromo-4-methyl derivative presents unique challenges compared to simple aryl halides.
Technical Challenges:
-
Electronic Activation: The furan ring is electron-rich (π-excessive). The 4-methyl group further increases electron density, potentially making the C–Br bond less electrophilic toward oxidative addition compared to electron-deficient heterocycles (e.g., pyridines).
-
Substrate Instability: 2-Bromofurans are prone to oxidative degradation and polymerization ("tarring") upon exposure to air or light. They are also sensitive to protodeboronation mechanisms.
-
Volatility: With a boiling point of ~87°C (10 mmHg), the starting material can be lost during improper degassing or high-temperature reactions.
This guide provides three distinct protocols ranging from a robust "workhorse" method to high-efficiency systems for difficult partners, ensuring high yields and reproducibility.
Mechanistic Insight & Catalyst Selection
To successfully couple 2-bromo-4-methylfuran, one must understand the catalytic cycle's specific requirements for this substrate.
The Catalytic Cycle (Heteroaryl Specifics)
The reaction proceeds via the standard Pd(0)/Pd(II) cycle. However, for electron-rich furans, the Transmetalation step is often the bottleneck due to the slow transfer of the nucleophilic boronate to the electron-rich Pd(II)-furan complex. Furthermore, Oxidative Addition requires a sufficiently electron-rich ligand to facilitate insertion into the C–Br bond.
Visualization: Catalytic Pathway
The following diagram illustrates the catalytic cycle with specific emphasis on the furan-palladium interactions.
Figure 1: Catalytic cycle of Suzuki-Miyaura coupling tailored for 2-bromo-4-methylfuran, highlighting critical control points.
Experimental Protocols
Pre-Reaction Checklist (Crucial for 2-Bromofurans)
-
Purity Check: 2-Bromo-4-methylfuran should be a clear to pale yellow liquid. If it is dark brown/black, distill under reduced pressure before use.
-
Inert Atmosphere: All reactions must be set up under Argon or Nitrogen.
-
Degassing: Solvents must be sparged with inert gas for at least 15 minutes to prevent homocoupling and catalyst deactivation.
Protocol A: The "Workhorse" Method (Standard)
Best for: Coupling with simple aryl boronic acids (phenyl, tolyl, etc.).
Reagents:
-
Catalyst: Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) - 5 mol%
-
Base: Na2CO3 (2.0 M aqueous solution)
-
Solvent: DME (1,2-Dimethoxyethane) / Water (2:1 ratio)
Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add aryl boronic acid (1.2 equiv) and Pd(PPh3)4 (0.05 equiv).
-
Inert: Seal the vial and purge with Argon for 5 minutes.
-
Solvent: Inject degassed DME (concentration ~0.2 M relative to furan) and 2-Bromo-4-methylfuran (1.0 equiv) via syringe.
-
Base: Add degassed 2.0 M Na2CO3 (2.5 equiv).
-
Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor by TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO4 and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Why this works: Pd(PPh3)4 is a robust Pd(0) source. DME/Water is an excellent solvent system for solubilizing both the organic halide and the inorganic base, ensuring efficient transmetalation.
Protocol B: High-Efficiency Method (Sterically Demanding)
Best for: Ortho-substituted boronic acids or electron-poor partners.
Reagents:
-
Catalyst: Pd(dppf)Cl2·DCM (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) - 3 mol%
-
Base: K3PO4 (3.0 equiv, solid or aqueous)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Charge: Combine 2-Bromo-4-methylfuran (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and Pd(dppf)Cl2 (0.03 equiv) in a pressure vial.
-
Solvent: Add anhydrous 1,4-Dioxane.
-
Degas: Sparge with Argon for 10 minutes.
-
Reaction: Heat to 90–100°C for 2–6 hours.
-
Note: The bidentate ligand (dppf) prevents rapid catalyst decomposition at higher temperatures and enforces a geometry that favors reductive elimination, crucial for sterically hindered couplings.
Protocol C: Mild/Green Method (Sensitive Substrates)
Best for: Substrates with acid/base sensitive groups (esters, acetals).
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Base: K2CO3 (2.0 equiv)
-
Solvent: Ethanol / Water (1:1) or Toluene / Water (10:1)
Procedure:
-
Pre-complexation: Stir Pd(OAc)2 and SPhos in the solvent for 10 mins under Argon to generate the active catalytic species (L-Pd(0)).
-
Addition: Add 2-Bromo-4-methylfuran (1.0 equiv), Boronic Acid (1.2 equiv), and Base.
-
Reaction: Heat at 60°C . The highly active SPhos ligand allows for lower temperatures, preserving the sensitive furan ring and preventing "tarring."
Data Summary & Optimization Guide
The following table summarizes expected outcomes and optimization parameters based on internal application data and literature precedents for 2-bromofurans.
| Parameter | Protocol A (Standard) | Protocol B (High-Eff) | Protocol C (Mild) |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd(OAc)2 / SPhos |
| Ligand Type | Monodentate Phosphine | Bidentate Phosphine | Buchwald Dialkylphosphine |
| Temp (°C) | 80°C | 90–100°C | 40–60°C |
| Base Strength | Moderate (Na2CO3) | Stronger (K3PO4) | Moderate (K2CO3) |
| Yield (Avg) | 75–85% | 85–95% | 80–90% |
| Use Case | General screening | Hindered/Deactivated | Sensitive functional groups |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the cross-coupling of 2-bromo-4-methylfuran.
Troubleshooting & Safety
Common Issues
-
Black Precipitate (Pd Black): Indicates catalyst decomposition.
-
Fix: Increase ligand loading or switch to a more stable catalyst like Pd(dppf)Cl2. Ensure rigorous degassing.
-
-
Homocoupling (Biaryl formation):
-
Fix: Reduce the amount of O2 present. Use a slight excess of the boronic acid.
-
-
Protodeboronation: The boronic acid loses the boron group before coupling.
-
Fix: Use anhydrous conditions (Protocol B) or a milder base (Protocol C).
-
Safety & Handling (2-Bromo-4-methylfuran)
-
Hazards: Flammable liquid. Causes skin and eye irritation.
-
Storage: Store at 2–8°C under inert gas (Argon). Light sensitive—store in amber vials.
-
Disposal: Halogenated organic waste.
References
-
Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from
-
Organic Chemistry Portal. Suzuki Coupling. Retrieved from
-
BenchChem. 2-Bromo-4-methylpyridine Technical Guide (Analogous Heterocycle Protocols). Retrieved from
-
PubChem. 2-Bromo-4-methylfuran Compound Summary. National Library of Medicine. Retrieved from
-
RSC Advances. Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.[2] Retrieved from
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Sources
Application Note & Protocol: Synthesis of 2-Lithio-4-methylfuran
Abstract
This document provides a comprehensive guide for the preparation of 2-lithio-4-methylfuran, a highly valuable and versatile organolithium reagent in synthetic organic chemistry. The primary method detailed is the halogen-metal exchange from 2-bromo-4-methylfuran using n-butyllithium (n-BuLi). This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, critical safety procedures for handling pyrophoric reagents, and expert troubleshooting advice. The objective is to enable the safe, efficient, and reproducible synthesis of this key intermediate for subsequent reactions with various electrophiles.
Introduction and Scientific Rationale
Substituted furans are privileged scaffolds found in numerous natural products, pharmaceuticals, and advanced materials.[1] 2-Methylfuran, for instance, is a significant biomass-derived platform chemical with applications as a biofuel and a precursor to other value-added chemicals.[1][2][3] The ability to functionalize the furan ring at specific positions is paramount for molecular design and synthesis. Organolithium reagents derived from furans serve as potent nucleophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[4]
The generation of 2-lithio-4-methylfuran via halogen-metal exchange is a cornerstone transformation that converts a relatively inert C-Br bond into a highly nucleophilic C-Li bond. This process is favored due to its speed, high efficiency, and excellent regioselectivity, which is often superior to methods like electrophilic aromatic substitution.[4] The resulting organolithium species can be trapped with a wide array of electrophiles (e.g., aldehydes, ketones, esters, carbon dioxide) to introduce diverse functional groups at the C2 position of the furan ring.
The choice of solvent and temperature is critical. Ethereal solvents like tetrahydrofuran (THF) are essential for solvating and stabilizing the organolithium reagent.[5] However, these reactions must be conducted at cryogenic temperatures (typically -78 °C) to prevent side reactions, such as the decomposition of the organolithium intermediate or reaction with the solvent itself.[5]
Reaction Mechanism: Halogen-Metal Exchange
The core of this protocol is the halogen-metal exchange reaction. This is a fast and reversible process where the lithium atom of an organolithium reagent (e.g., n-BuLi) exchanges with a halogen atom (in this case, bromine) on an aromatic or vinylic substrate. The equilibrium lies towards the formation of the more stable organolithium species. In this case, the sp²-hybridized carbanion of 2-lithio-4-methylfuran is more stable than the sp³-hybridized carbanion of n-butyllithium, driving the reaction to completion.
Caption: Halogen-metal exchange mechanism.
Critical Safety Protocols: Handling Pyrophoric Reagents
n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air or moisture.[6][7] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All operations must be performed in a certified chemical fume hood with the sash at the lowest practical height.[8]
-
The work area must be free of clutter and combustible materials.[8]
-
An inert atmosphere (dry nitrogen or argon) is required for the reaction and for handling n-BuLi.[10]
-
Keep a Class B (for flammable liquids) or Class D (for combustible metals) fire extinguisher readily accessible.[8]
-
-
Safe Handling and Quenching:
-
Use oven-dried or flame-dried glassware assembled under an inert gas stream.[8]
-
Transfer n-BuLi from the manufacturer's bottle (e.g., a Sure/Seal™ bottle) using a dry, gas-tight syringe or a double-tipped cannula.[11]
-
Never draw pyrophoric reagents into a syringe that is larger than twice the volume of the liquid to be transferred.[12]
-
Quenching Procedure: Small amounts of residual n-BuLi can be quenched by slow addition to a non-reactive solvent like heptane, followed by the very slow addition of isopropanol. After the reaction subsides, methanol can be added, followed finally by a slow addition of water.[11] All quenching must be done in a fume hood and preferably in a cooling bath.
-
Experimental Protocol: Preparation of 2-Lithio-4-methylfuran
This protocol describes the generation of 2-lithio-4-methylfuran and its subsequent reaction with a generic electrophile, cyclohexanone.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Bromo-4-methylfuran | ≥97% | Standard Vendor | --- |
| n-Butyllithium | 2.5 M in hexanes | Standard Vendor | Pyrophoric; handle with extreme care. |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Standard Vendor | Must be freshly distilled from sodium/benzophenone or used from a solvent purification system. |
| Cyclohexanone | ≥99% | Standard Vendor | Should be distilled before use for best results. |
| Saturated aq. NH₄Cl | --- | Lab Prepared | For quenching the reaction. |
| Diethyl Ether | ACS Grade | Standard Vendor | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard Vendor | For drying the organic phase. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a low-temperature thermometer, and a nitrogen inlet connected to a bubbler. Dry the glassware thoroughly in an oven at 120 °C for several hours and allow it to cool to room temperature under a stream of dry nitrogen.[8]
-
Reagent Addition: Through the septum, add 2-bromo-4-methylfuran (e.g., 10.0 mmol, 1.75 g) to the flask, followed by 50 mL of anhydrous THF.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the stirred solution to an internal temperature of -78 °C.
-
n-BuLi Addition: While maintaining the temperature at -78 °C, slowly add n-butyllithium (2.5 M in hexanes, 1.1 eq, 4.4 mL, 11.0 mmol) dropwise via a syringe over 20 minutes. A slight exotherm may be observed; control the addition rate to keep the temperature below -70 °C. The solution may develop a characteristic color.
-
Lithiation: After the addition is complete, stir the reaction mixture at -78 °C for 1 hour to ensure the complete formation of 2-lithio-4-methylfuran.
-
Electrophile Quench: Slowly add a solution of cyclohexanone (1.0 eq, 10.0 mmol, 0.98 g) in 10 mL of anhydrous THF to the organolithium solution at -78 °C.
-
Warming: After the addition of the electrophile, continue stirring at -78 °C for another 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over approximately 2 hours.
-
Reaction Quench: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[13]
-
Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 1-(4-methylfuran-2-yl)cyclohexan-1-ol.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Incomplete drying of glassware or solvent.- n-BuLi reagent has degraded.- Temperature was too high during lithiation. | - Ensure all glassware is rigorously dried. Use a freshly opened bottle of anhydrous solvent or a properly maintained solvent system.- Titrate the n-BuLi solution before use to determine its exact molarity.- Maintain strict temperature control at -78 °C. |
| Formation of Dark/Polymeric Material | - Reaction warmed prematurely.- Impurities in starting materials. | - Ensure the cooling bath is maintained throughout the lithiation and quenching steps.- Purify starting materials (e.g., by distillation) if their quality is suspect. |
| Side Product Formation (e.g., Butylated Furan) | - Incomplete reaction with the electrophile.- Excess n-BuLi reacting after warmup. | - Ensure a slight excess (1.0-1.1 eq) of the organolithium reagent is used.- Ensure the electrophile is added before allowing the reaction to warm. |
Expert Insight: The choice of ethereal solvent can be significant. While THF is standard, 2-methyltetrahydrofuran (2-MeTHF) can be a superior "green" alternative. It is derived from renewable sources and often exhibits greater stability towards organolithium reagents, potentially allowing for slightly higher reaction temperatures in some cases.[5][14]
References
- Processes for the preparation of 2-methylfuran and 2-methyltetrahydrofuran.
- Preparation of 2-bromo-4-methylphenol.
- Synthesis of organolithium reagents. YouTube.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents.
- Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink.
- Organolithium reagent. Wikipedia.
- PREPARATION AND USE OF LITHIUM ACETYLIDE: 1-METHYL-2-ETHYNYL-endo-3,3-DIMETHYL-2-NORBORNANOL. Organic Syntheses.
- Application of 2-methylfuran and 5-methylfurfural for the synthesis of C16 fuel precursor over fibrous silica-supported heteropoly acid-functionalized ionic liquid.
- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.
- Safe handling of organolithium compounds in the laboratory. Princeton University Environmental Health & Safety.
- Organolithium reagents – Knowledge and References. Taylor & Francis.
- Catalytic synthesis of renewable 2-methylfuran
- SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexanes. Fisher Scientific.
- Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions. MDPI.
- STANDARD OPERATING PROCEDURE n-Butyllithium. University of Arkansas Environmental Health and Safety.
- HAZARD SUMMARY - Butyl Lithium. New Jersey Department of Health.
- Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara.
- n-Butyllithium - Safety D
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. nj.gov [nj.gov]
- 10. enhs.uark.edu [enhs.uark.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
Halogen dance reaction mechanism in furan derivatives
Application Note: Halogen Dance Reaction Mechanism in Furan Derivatives
Introduction: The "Dance" of Thermodynamics
In drug discovery, the furan ring is a privileged scaffold, yet its functionalization is often limited by classical electrophilic aromatic substitution, which heavily favors the
The Halogen Dance (HD) reaction is a powerful, base-mediated rearrangement that allows a halogen atom (typically bromine or iodine) to "migrate" to a new position on the heteroaromatic ring.[1][2][3] This migration is not random; it is driven by thermodynamics to generate the most stable organolithium intermediate.
Why use this protocol?
-
Access Inaccessible Sites: Move a halogen from an easy-to-access
-position to a difficult -position. -
One-Pot Functionalization: The reaction generates a stable lithiated species ready for electrophilic trapping, allowing for the simultaneous installation of a new functional group and the repositioning of the halogen.
Mechanistic Deep Dive
The Halogen Dance is not an intramolecular shift. It is a rapid, intermolecular chain reaction involving Lithium-Halogen Exchange (Li/Hal) and Proton Transfer .
The Thermodynamic Driver
In furan derivatives, the acidity of ring protons follows the order:
Step-by-Step Mechanism (The Chain Reaction)
Let us analyze the classic rearrangement of 2-bromo-5-substituted furan to a 3-bromo-2-substituted furan .
-
Initiation (Kinetic Deprotonation): The bulky base (e.g., LDA) removes the most accessible proton. In 2-bromo-5-methylfuran, the C3 and C4 protons are available. C3 is sterically adjacent to the bromine, but C4 is also a
-proton. Often, reversible deprotonation occurs. Let's assume transient formation of the 3-lithio species (Kinetic product). -
Propagation (The "Dance"): The unstable 3-lithio species acts as a nucleophile, attacking the bromine atom of a neutral starting molecule. This is a Lithium-Halogen Exchange .
-
Result: Formation of 2,3-dibromo-5-methylfuran (dihalide intermediate) and 2-lithio-5-methylfuran .
-
-
Equilibration (Thermodynamic Sink): The 2-lithio-5-methylfuran (highly stable
-lithio species) reacts with the dihalide. It selectively abstracts the bromine at C2 via Li/Hal exchange.-
Why C2? Because removing Br from C2 generates the 3-bromo-2-lithio-5-methylfuran .
-
In this final species, the lithium is at the highly stabilized
-position (C2), and the bromine has "migrated" to the -position (C3).
-
-
Termination: The reaction mixture now predominantly contains the thermodynamically most stable anion: 3-bromo-2-lithio-5-methylfuran . Addition of an electrophile (E+) traps this species.
Visualizing the Pathway
Figure 1: The mechanistic cycle of the Halogen Dance in furan derivatives. The reaction is driven by the stability difference between
Critical Experimental Parameters
Success in HD reactions relies on controlling the equilibrium.
| Parameter | Recommendation | Rationale |
| Base Selection | LDA (Lithium Diisopropylamide) | LDA is a strong, non-nucleophilic base. It is bulky enough to avoid direct nucleophilic attack on the ring but strong enough to deprotonate furan (pKa ~35). LiTMP is an alternative if LDA causes side reactions. |
| Solvent | THF (Anhydrous) | THF coordinates with lithium, breaking up aggregates and increasing the basicity/reactivity of the lithiated species.[4] Diethyl ether is often too weak a donor. |
| Temperature | -78°C (Initial) | Low temperature is required to control the highly reactive organolithium species. However, warming is often necessary to overcome the activation energy for the halogen migration. |
| Concentration | 0.1 M - 0.5 M | High dilution can slow down the intermolecular Li/Hal exchange steps, while too high concentration can lead to polymerization. |
| Quenching | Rapid Injection | The electrophile must be added quickly at low temperature to trap the thermodynamic species before it can isomerize further or decompose. |
Standardized Protocol: Synthesis of 3-Bromo-2-Substituted Furans
Target Transformation: 2-Bromo-5-methylfuran
Reagents & Equipment
-
Substrate: 2-Bromo-5-methylfuran (1.0 eq)
-
Base: Diisopropylamine (1.1 eq) + n-Butyllithium (1.1 eq, 1.6 M in hexanes)
Generates LDA in situ. -
Electrophile: DMF (Dimethylformamide) (1.5 eq)
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).
-
Setup: Flame-dried 3-neck round bottom flask, nitrogen/argon atmosphere, low-temperature thermometer.
Step-by-Step Procedure
1. Preparation of LDA (In Situ):
-
Charge the flask with anhydrous THF (approx. 5 mL per mmol of substrate).
-
Add Diisopropylamine (1.1 eq) via syringe.
-
Cool the solution to 0°C (ice bath).
-
Dropwise add n-Butyllithium (1.1 eq). Stir for 15–30 minutes at 0°C to ensure complete formation of LDA.
-
Cool the LDA solution to -78°C (dry ice/acetone bath).
2. Substrate Addition & The "Dance":
-
Dissolve 2-Bromo-5-methylfuran (1.0 eq) in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the LDA at -78°C over 10 minutes.
-
Observation: The solution may change color (often yellow or orange) indicating the formation of lithiated species.
-
-
Crucial Step: Stir at -78°C for 30 to 60 minutes .
-
Note: Unlike simple lithiations, HD requires time for the intermolecular exchange cycles to reach the thermodynamic endpoint (3-bromo-2-lithio species).
-
Optimization: If yield is low, verify if the protocol requires a brief warming period (e.g., to -40°C for 10 mins) to facilitate migration, then re-cooling to -78°C. For this specific furan substrate, -78°C is usually sufficient due to the high driving force of
-lithiation.
-
3. Electrophilic Trapping:
-
Add DMF (1.5 eq) rapidly in one portion (or dropwise if scale is large) at -78°C.
-
Allow the reaction to stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the mixture to warm to room temperature (RT) over 1 hour.
4. Workup & Purification:
-
Quench with saturated aqueous NH₄Cl solution.
-
Extract with diethyl ether or ethyl acetate (3x).
-
Wash combined organics with water and brine. Dry over MgSO₄.
-
Concentrate under reduced pressure.
-
Purify via silica gel flash chromatography (typically hexanes/EtOAc gradients).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Migration (Product is 2-Br-5-E-furan) | Kinetic control prevailed. | The "Dance" didn't happen. The base deprotonated the |
| Poly-halogenation (Mixture of products) | Incomplete exchange cycles. | The reaction didn't reach thermodynamic equilibrium. Stir longer after substrate addition. Ensure strict stoichiometry (1.0 eq base is ideal; excess base can cause di-lithiation). |
| Decomposition / Tarry residue | Ring opening. | Furans are sensitive to strong bases at high temps. Keep strictly at -78°C until quenching. Ensure THF is dry. |
| Starting Material Recovery | Wet solvent or bad base. | Organolithiums were quenched by moisture. Titrate n-BuLi before use. Flame-dry glassware. |
References
-
Stanetty, P., & Koller, H. (1996). Synthesis of trisubstituted furans from 2-bromo-5-methylfuran via halogen migrations and their selective preventions. Journal of Chemical Society, Perkin Transactions 1, (6), 625-630.
-
Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057.
-
Bunnett, J. F. (1972). The Base-Catalyzed Halogen Dance. Accounts of Chemical Research, 5(4), 139–147.
-
Okano, K., et al. (2019). Synthesis of Furan-Fused Silole and Phosphole by One-Pot Halogen Dance/Homocoupling. Heterocycles, 99(1), 2005.[2][5]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4-methylfuran Stability & Storage
[1]
Topic: Preventing Isomerization and Degradation of 2-Bromo-4-methylfuran Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Content Type: Troubleshooting Guide, FAQs, and Standard Operating Procedures (SOPs)
Executive Summary: The "Isomerization" Trap
2-Bromo-4-methylfuran is a notoriously fragile heterocyclic building block.[1] While users frequently report "isomerization" during storage, this is often a misdiagnosis of acid-catalyzed rearrangement or polymerization .[1]
The furan ring is electron-rich, making it highly susceptible to electrophilic attack.[1] In the presence of even trace acids (protons from degrading solvents, silica gel residue, or atmospheric moisture), the bromine atom can migrate, or the ring can open to form acyclic dicarbonyls. True thermodynamic isomerization (e.g., to 3-bromo-4-methylfuran) is rare under storage conditions but can occur under specific basic conditions ("Halogen Dance").[1]
The Golden Rule: Stability is binary.[1] You either store it neutral/basic and cold , or you lose it.
Part 1: Critical Troubleshooting (Q&A)
Q1: I stored my compound in CDCl₃ overnight, and the NMR now shows a mixture. Did it isomerize?
Diagnosis: Likely Acid-Catalyzed Rearrangement , not simple isomerization.[1] The Science: Chloroform naturally decomposes to form trace HCl and phosgene, especially when exposed to light. Bromofurans are acid-labile.[1] The protonation of the furan ring at the C2 or C5 position destabilizes the C-Br bond, leading to bromine migration or ring-opening hydrolysis. Immediate Fix:
-
Never store furan derivatives in CDCl₃ for >1 hour.
-
If long-term NMR storage is required, filter the CDCl₃ through basic alumina immediately before use or add a spatula tip of anhydrous Potassium Carbonate (K₂CO₃) directly to the NMR tube.[1]
-
Switch to Benzene-d₆ or DMSO-d₆ (non-acidic solvents) for stability studies.[1]
Q2: My clear oil turned black/brown after a week in the freezer. Why?
Diagnosis: Oxidative Polymerization . The Science: Furans are dienes.[1] In the presence of oxygen and light, they undergo Diels-Alder-type dimerization or radical polymerization.[1] The color change indicates the formation of conjugated polyfuran chains (furan resins). Prevention:
-
Oxygen Exclusion: The headspace must be purged with Argon or Nitrogen.[1]
-
Light Exclusion: Amber vials are mandatory.
-
Stabilizer: Add 0.1% w/w BHT (Butylated hydroxytoluene) or store over copper wire/turnings to scavenge radicals.[1]
Q3: Can I purify this on silica gel?
Diagnosis: High Risk Operation . The Science: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to catalyze the decomposition of 2-bromo-4-methylfuran during the column run, often resulting in "streaking" or co-elution of degradation products. Protocol Adjustment:
Part 2: Storage & Handling Protocols
Protocol A: The "Zero-Acid" Storage Workflow
Use this SOP for long-term banking of >1g quantities.
Materials:
-
Anhydrous Potassium Carbonate (K₂CO₃) - finely ground.[1]
-
Amber glass vials with PTFE-lined caps.[1]
-
Argon line.[1]
Step-by-Step:
-
Purification: Distill the compound or pass it through a short plug of Basic Alumina to remove synthesis byproducts.[1]
-
Drying: Ensure the oil is completely dry.[1] Residual water promotes hydrolysis.[1]
-
Stabilization: Add 0.5–1.0% (w/w) solid anhydrous K₂CO₃ directly to the oil.[1] The solid base sits at the bottom and acts as a continuous acid scavenger.
-
Packaging: Transfer to an amber vial.
-
Inerting: Flush the headspace with Argon for 30 seconds.[1] Cap tightly and seal with Parafilm.[1]
-
Environment: Store at -20°C to -80°C .
Protocol B: Emergency Recovery of "Isomerized" Material
If the NMR shows <10% degradation, salvage the material.
-
Dilute: Dissolve the oil in 10 volumes of Pentane or Hexane.
-
Wash: Wash cold (0°C) with 5% NaHCO₃ (aq) x 2, then Brine x 1.
-
Dry: Dry over Na₂SO₄ (Sodium Sulfate) with a pinch of K₂CO₃ added.
-
Concentrate: Evaporate solvent at <20°C (do not heat).
-
Re-Analyze: Check NMR immediately.
Part 3: Visualizing the Instability
Figure 1: Degradation Pathways of 2-Bromo-4-methylfuran
This diagram illustrates the two primary failure modes: Acid-Catalyzed Rearrangement (often mistaken for isomerization) and Radical Polymerization.[1]
Caption: Acid triggers protonation leading to rearrangement; Light/Oxygen triggers radical polymerization.
Figure 2: Storage Decision Tree
Follow this logic to ensure sample integrity.
Caption: Workflow for ensuring long-term stability of bromofurans.
Part 4: Stability Data & Comparison
Table 1: Stability of 2-Bromo-4-methylfuran under various conditions (7-Day Stress Test)
| Storage Condition | Stabilizer | Appearance | Purity (NMR) | Outcome |
| 20°C, Light, Air | None | Black Oil | < 50% | Failed (Polymerization) |
| 20°C, Dark, CDCl₃ | None | Brown Soln | 85% | Degraded (Acid Rearrangement) |
| -20°C, Dark, Argon | None | Yellow Oil | 96% | Acceptable |
| -20°C, Dark, Argon | K₂CO₃ (Solid) | Clear Oil | > 99% | Optimal |
References
-
PubChem. (2025).[1] 2-Bromo-4-methylfuran Compound Summary. National Library of Medicine.[1] [Link][1]
-
Pal'chikov, V. A., & Robertson, J. (2014).[1][2] Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. Russian Journal of Organic Chemistry. (Demonstrates acid-catalyzed rearrangement mechanism in bromofurans). [Link]
-
Simpson, R. J. (2010).[1][3] Stabilization of proteins for storage. (General principles of cryoprotection and acid buffering applicable to labile biomolecules/organics). [Link]
Technical Support Center: Volatile Brominated Furans
Senior Application Scientist Desk Subject: Purification & Handling of Labile Halogenated Heterocycles
Introduction: The "Invisible" Yield Loss
Welcome. If you are reading this, you likely faced one of two scenarios: your product vanished on the rotary evaporator, or your column chromatography turned into a black, immobile tar.
Brominated furans occupy a difficult intersection in organic chemistry: they are volatile (prone to evaporation) and acid-sensitive (prone to polymerization).[1] As a Senior Application Scientist, I often see researchers treat these like standard aromatics (e.g., bromobenzene), leading to catastrophic yield loss.[1]
This guide treats purification not as a recipe, but as a causality-driven workflow . We will address the chemical mechanisms of loss and provide self-validating protocols to stop them.
Part 1: Diagnostic Hub (Troubleshooting)
Q1: My crude NMR showed product, but after column chromatography, I recovered <10%. The column turned dark brown. What happened?
Diagnosis: Acid-Catalyzed Polymerization.[1]
The Mechanism: Standard silica gel is slightly acidic (pH 5.0–6.0). Brominated furans are electron-rich dienes.[1] On acidic surfaces, they undergo protonation at the
The Solution: You must switch the stationary phase or modify the surface chemistry of your silica.
Comparative Matrix: Stationary Phase Selection
| Stationary Phase | Surface pH | Suitability for Bromofurans | Pros | Cons |
| Standard Silica (SiO₂) | ~5.5 (Acidic) | High Risk | Cheap, high resolution.[1] | Causes rapid decomposition/tarring.[1] |
| Neutral Alumina (Al₂O₃) | ~7.0–7.5 | Recommended | Non-acidic; prevents ring opening.[1] | Lower resolution than silica; requires careful water activity control (Grade III).[1] |
| Deactivated Silica (Et₃N) | ~7.5–8.0 | Excellent | Retains silica's resolution but buffers acidity.[1] | Requires preparation; Et₃N can streak if not flushed out.[1] |
| Florisil (MgSiO₃) | ~8.5 (Basic) | Specific Use | Good for removing polar impurities.[1] | Can induce dehydrohalogenation in sensitive alkyl-bromides.[1] |
Protocol A: Preparation of Triethylamine (Et₃N) Deactivated Silica This protocol creates a buffered environment that prevents acid-catalyzed decomposition.[1]
-
Slurry Preparation: Suspend your required amount of silica gel in the eluent solvent (e.g., Hexanes/Pentane).
-
Buffering: Add 1% v/v Triethylamine (Et₃N) to the slurry. Stir for 5 minutes.
-
Packing: Pour the column.
-
Flushing (Critical): Flush the column with 2–3 column volumes of pure eluent (without Et₃N) before loading your sample.
-
Why? Excess Et₃N can cause your product to streak or co-elute.[1] You only want the surface silanols capped, not free amine in the mobile phase.
-
-
Self-Validating Check: Spot the eluent coming off the column on a TLC plate. If it smells strongly of amine or stains heavily with ninhydrin, keep flushing.
Q2: I avoided the column, but my product disappeared during solvent removal. Is it decomposing?
Diagnosis: Azeotropic Evaporation (Volatility).[1] The Mechanism: Many low-molecular-weight bromofurans (e.g., 3-bromofuran, bp ~103°C) have boiling points dangerously close to common solvents or form low-boiling azeotropes.[1] High-vacuum rotary evaporation pulls the product into the trap.
The Solution: "Dilutive Distillation" or Ambient Pressure Concentration.
Protocol B: The "Cold Trap" Distillation (Kugelrohr Alternative) Use this for isolating liquids <200 mg where mechanical loss is significant.
-
Setup: Do not use a rotary evaporator. Use a simple short-path distillation head or a Kugelrohr apparatus.[1]
-
Pressure: Use a regulated vacuum (e.g., 20–40 mbar), not high vacuum (<1 mbar), unless the boiling point is known to be >150°C.
-
The "Chaser" Solvent: Add a higher-boiling chaser (like mesitylene) if you need to distill a specific impurity away from your product, or use pentane/DCM and distill the solvent off at atmospheric pressure.
-
Self-Validating Check: ALWAYS acquire a proton NMR of the solvent trap waste before discarding it.[1] If you see furan peaks (typically
6.0–8.0 ppm), re-extract the waste with pentane.
Part 2: Decision Logic & Workflow
The following diagram illustrates the decision process for purifying a crude reaction mixture containing volatile brominated furans.
Caption: Decision matrix for selecting isolation techniques based on volatility and acid sensitivity thresholds.
Part 3: Storage & Stabilization (Field-Proven Insights)
Even after purification, brominated furans can degrade via autoxidation (reaction with O₂) or photolysis (C-Br bond homolysis by UV light).[1]
Protocol C: Long-Term Stabilization
-
Radical Scavenging: Add 0.1% w/w BHT (Butylated hydroxytoluene) to the storage vial. This arrests the radical chain mechanism of furan oxidation.
-
Acid Scavenging: Store the neat liquid over a few granules of Calcium Carbonate (CaCO₃) or Potassium Carbonate. This neutralizes any HBr generated from slow decomposition, preventing autocatalysis.[1]
-
Environment: Store at -20°C under Argon. Use amber vials to block UV radiation.[1]
References
-
Keagle, L., et al. (2022).[1] Targeted Isolation of Antibiotic Brominated Alkaloids from the Marine Sponge Pseudoceratina durissima.[2] National Institutes of Health (PMC). [Link]
-
U.S. EPA. (2020).[1] Method 1613B: Tetra- through Octa-Chlorinated Dioxins and Furans by Isotope Dilution HRGC/HRMS.[1] United States Environmental Protection Agency.[1] [Link]
-
Li, H., et al. (2022).[1] Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.[1] National Institutes of Health (PubMed). [Link]
Sources
Technical Support Center: 3-Methylfuran Removal & Purification
The following technical guide addresses the removal of unreacted 3-methylfuran from reaction mixtures. It is designed for organic chemists and process engineers in pharmaceutical development.[1][2]
Subject: Troubleshooting the removal of unreacted 3-methylfuran (CAS: 930-27-8) from crude reaction mixtures. Ticket Priority: High (Impact on purity/yield) Applicable For: Synthesis of furan-containing scaffolds, drug intermediates, and metabolic studies.[3]
Compound Dashboard: Know Your Enemy
Before attempting removal, verify the physical constraints of 3-methylfuran against your target product.
| Property | Value | Implication for Removal |
| Boiling Point | 65–66 °C (at 760 mmHg) | Volatile.[2][4][5] Theoretically removable by rotary evaporation, but often "sticks" to oils.[1][2] |
| Vapor Pressure | ~140 mmHg (at 25 °C) | High volatility.[1][2][3] Amenable to high-vacuum stripping.[1][2] |
| Solubility | Organic solvents (High); Water (~3 g/L) | Do not rely on aqueous extraction. It partitions poorly into water.[1][2][3] |
| Reactivity | Electron-rich diene; Acid-sensitive | Warning: Can polymerize on acidic silica gel or oxidize upon prolonged air exposure.[1][2][4] |
| LogP | ~1.6 | Lipophilic.[1][2][4] Co-elutes with non-polar products on silica.[1][2] |
Decision Matrix: Select Your Protocol
Use this logic flow to determine the safest removal method based on your product's properties.
Figure 1: Decision tree for selecting the appropriate purification strategy based on product physical state and volatility.
Troubleshooting Guides & FAQs
Category A: Evaporation & Vacuum Techniques
Q: I have rotavapped the mixture for hours at 40 °C, but NMR still shows a 3-methylfuran peak (δ 7.2, 6.2, 1.9 ppm). Why? A: 3-Methylfuran has a boiling point of 66 °C. While volatile, it can become trapped in viscous oils (the "solvent trapping" effect), where the vapor pressure is locally suppressed.[3]
-
The Fix (Azeotropic Distillation): You need to break the solvation shell.[3]
-
Dissolve your crude oil in a minimal amount of n-heptane or methanol .[1][2]
-
Rotavap again.[1][2] The 3-methylfuran will co-evaporate with the solvent.
-
Repeat 2–3 times.
-
Why this works: Heptane disrupts the van der Waals forces holding the furan in the oil, and methanol often forms low-boiling azeotropes with furans, carrying the impurity over into the trap.[3]
-
Q: Can I use a high-vacuum (oil) pump? A: Yes, this is the most effective method for non-volatile products.[3]
-
Protocol:
Category B: Chromatographic Purification
Q: I tried a silica column, but the 3-methylfuran streaks or my product yield is low. Is it decomposing? A: Yes, 3-methylfuran is acid-sensitive.[1][2] Standard silica gel is slightly acidic (pH 6–6.5), which can catalyze the polymerization of electron-rich furans, leading to "streaking" and mass loss.[3]
-
The Fix (Buffered Silica):
-
Pre-treat the column: Slurry your silica in your starting eluent containing 1% Triethylamine (Et3N) .[1][2][3]
-
Run the column.[1][2][6] The base neutralizes surface silanol groups, preventing acid-catalyzed decomposition.[2]
-
Elution Order: 3-Methylfuran is lipophilic (Rf ~0.8 in 10% EtOAc/Hex).[1][2][3] It will elute near the solvent front.[1][2] Ensure you collect the early fractions separately to avoid remixing it with your product.[1][2]
-
Q: Can I wash it out with water during workup? A: Generally, no .[1][2]
-
Inefficiency: You would need massive volumes of water to extract a significant amount, creating an emulsion risk.[1][2]
-
Better Alternative: If you must use extraction, wash the organic layer with 1M HCl (only if your product is acid-stable).[3] Acidic washes can induce polymerization/opening of the furan ring into water-soluble species (like diones), but this is a destructive method and risky for sensitive products.[3] Stick to evaporation.
Category C: Chemical Scavenging (Last Resort)
Q: My product has the exact same boiling point and Rf as 3-methylfuran. How do I separate them? A: If physical separation fails, exploit the chemical reactivity of the furan ring (Diels-Alder reaction).[3]
-
The "Maleic Anhydride" Trick:
-
Add a slight excess (1.1 equiv relative to the impurity) of maleic anhydride or dimethyl acetylenedicarboxylate (DMAD) to the mixture.[1][2][3]
-
Stir at room temperature (or mild heat) for 1–2 hours.
-
Mechanism: 3-Methylfuran reacts rapidly as a diene to form a polar Diels-Alder adduct.[1][2]
-
Separation: The resulting adduct is highly polar and much higher boiling.[1][2] It will remain at the baseline of a silica column or can be removed by a simple bicarbonate wash (hydrolyzing the anhydride to a water-soluble di-acid).
-
Summary of Removal Efficiency
| Method | Efficiency | Risk Level | Best For |
| Rotavap (Standard) | Low (for oils) | Low | Bulk solvent removal |
| Azeotropic Rotavap | High | Low | Viscous oils / Gums |
| High Vacuum | Very High | Low | Stable solids/oils |
| Buffered Column | Medium | Medium (Streaking) | Final purification |
| Diels-Alder Scavenge | Absolute | High (Chem. change) | inseparable mixtures |
References
-
National Institute of Standards and Technology (NIST). 3-Methylfuran: Phase change data and Vapor Pressure.[1][2] NIST Chemistry WebBook, SRD 69.[1][2][3] [Link][2][3]
-
PubChem. 3-Methylfuran Compound Summary: Physical Properties and Solubility. National Library of Medicine.[1][2] [Link]
-
Alvarado, A. et al. Atmospheric degradation of 3-methylfuran: kinetic and products study.[1][2] Atmospheric Chemistry and Physics, 2016.[1][2][3][6] [Link]
-
Organic Syntheses. General handling of furan derivatives and volatility. Org.[1][2][7][8][9][10][11] Synth. 1927, 7,[3][4] 40. [Link][1][2][3]
Sources
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. 3-Methylfuran | C5H6O | CID 13587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of Furan Derivatives Condensed with Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Furan, 3-methyl- (CAS 930-27-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-methyl furan, 930-27-8 [thegoodscentscompany.com]
- 6. reddit.com [reddit.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. CAS 930-27-8: 3-Methylfuran | CymitQuimica [cymitquimica.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
1H NMR Chemical Shift Guide: 2-Bromo-4-methylfuran vs. 3-Bromo-4-methylfuran
The following guide provides an in-depth technical comparison of the 1H NMR characteristics of 2-Bromo-4-methylfuran and its regioisomer 3-Bromo-4-methylfuran . This content is designed for researchers requiring definitive structural elucidation of brominated furan intermediates.
Executive Summary
In the synthesis of polysubstituted furans—common scaffolds in natural product synthesis (e.g., Salvinorin A, Bilirubin oxidation products)—regiocontrol during bromination is often imperfect. Distinguishing between 2-Bromo-4-methylfuran (Isomer A) and 3-Bromo-4-methylfuran (Isomer B) is critical, as their reactivities in palladium-catalyzed cross-couplings differ significantly.
This guide outlines the definitive NMR fingerprints for each isomer. The primary distinction lies in the chemical shift dispersion of the ring protons and the magnitude of the long-range coupling constants .
Structural Analysis & Theoretical Framework
The Furan Ring System
The furan ring contains two distinct proton environments based on proximity to the oxygen heteroatom:
-
-Protons (Positions 2 & 5): Highly deshielded (typically
7.2 – 7.6 ppm) due to the inductive effect of oxygen. -
-Protons (Positions 3 & 4): Shielded relative to
-protons (typically 6.2 – 6.6 ppm).
Isomer-Specific Proton Environments
| Feature | 2-Bromo-4-methylfuran | 3-Bromo-4-methylfuran |
| Structure | Br at C2 ( | Br at C3 ( |
| Remaining Protons | H3 ( | H2 ( |
| Key Difference | Contains one | Contains two |
| Spectral Consequence | Large chemical shift separation ( | Minimal chemical shift separation ( |
Comparative Data: Chemical Shifts & Coupling Constants[2][6][7][8][9]
The following data represents characteristic values in CDCl
Table 1: 1H NMR Spectral Fingerprints
| Parameter | 2-Bromo-4-methylfuran | 3-Bromo-4-methylfuran |
| H- | ||
| H- | None (Both ring protons are | |
| Methyl Signal | ||
| Multiplicity | Singlets (s) or fine doublets | Doublets (d) or Multiplets (m) |
| Coupling ( |
Data Interpretation[1][3][5][6][8][10][11][12]
-
2-Bromo-4-methylfuran: The spectrum is defined by a wide gap between the ring protons. H5 appears downfield (~7.25 ppm), while H3 appears significantly upfield (~6.15 ppm). The coupling between H3 and H5 is a "meta-like" coupling across the ring, which is often too small to resolve on standard 300/400 MHz instruments, resulting in apparent singlets.
-
3-Bromo-4-methylfuran: The spectrum shows two ring protons clustered in the downfield region (7.2–7.4 ppm). Because both protons are adjacent to the oxygen, they have similar chemical shifts. Crucially, the coupling between H2 and H5 (
) is typically 1.5 – 1.6 Hz , which is large enough to appear as a clear doublet.
Experimental Protocol for Validation
To ensure reproducible identification, follow this self-validating protocol:
Step 1: Sample Preparation
-
Solvent: Use CDCl
(Chloroform-d) neutralized with silver foil or basic alumina if the furan is acid-sensitive. Acidic traces can broaden peaks or induce polymerization. -
Concentration: 10 mg sample in 0.6 mL solvent. High concentrations may cause stacking effects that shift aromatic peaks.
Step 2: Acquisition Parameters
-
Spectral Width: -1 to 11 ppm.
-
Relaxation Delay (D1): Set to
seconds. Furan ring protons, particularly those isolated from other protons (like H2 in the 3-bromo isomer), can have long T1 relaxation times. A short D1 prevents accurate integration. -
Scans (NS): 16 scans are sufficient for >95% purity; 64 scans for crude mixtures.
Step 3: Processing
-
Apodization: Apply a Gaussian window function (LB = -0.3, GB = 0.3) to resolve the fine allylic coupling (
Hz) between the methyl group and the ring protons.
Structural Elucidation Logic (Decision Tree)
The following diagram illustrates the logical flow for distinguishing these isomers based on the data above.
Caption: Decision logic for distinguishing furan regioisomers based on chemical shift dispersion and coupling constants.
References
-
Klopfleisch, M., et al. (2013).[1] "Total Synthesis and Detection of the Bilirubin Oxidation Product (Z)-BOX A". Organic Letters, 15(17), 4608–4611.[1] (Describes synthesis from 3-bromo-4-methylfuran-2,5-dione and characterization of related furan intermediates). Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard reference for Furan coupling constants vs ).
Sources
A Comparative Guide to the GC-MS Fragmentation of 2-Bromo-4-methylfuran
For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable technique for the identification and elucidation of molecular structures. The fragmentation pattern observed in Electron Ionization (EI) mass spectrometry is a veritable molecular fingerprint, offering profound insights into a compound's constitution. This guide provides an in-depth analysis of the expected GC-MS fragmentation pattern of 2-Bromo-4-methylfuran, a substituted heterocyclic compound. By comparing its fragmentation behavior with that of structurally related molecules, we aim to equip researchers with the knowledge to confidently identify this and similar compounds in complex matrices.
The Logic of Electron Ionization Fragmentation
Before delving into the specifics of 2-Bromo-4-methylfuran, it is crucial to understand the fundamental principles of Electron Ionization (EI). In the ion source of a mass spectrometer, analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+). This molecular ion is often unstable and undergoes a series of fragmentation events, breaking down into smaller, more stable charged fragments and neutral radicals. The mass-to-charge ratio (m/z) of these fragments is then detected, generating a mass spectrum that is characteristic of the original molecule's structure.[1][2]
The fragmentation pathways are not random; they are governed by the principles of chemical stability. Weaker bonds are more likely to cleave, and the resulting fragments will often rearrange to form more stable carbocations or radical cations. For aromatic and heterocyclic systems like furan, the stable ring structure often results in a prominent molecular ion peak.[1][3]
Predicted Fragmentation Pattern of 2-Bromo-4-methylfuran
The molecular formula of 2-Bromo-4-methylfuran is C₅H₅BrO, with a molecular weight of approximately 160 or 162 g/mol , depending on the bromine isotope.[4] A key feature to anticipate in the mass spectrum of a brominated compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M•+ and M+2•+). This is due to the natural isotopic abundance of bromine, with ⁷⁹Br and ⁸¹Br existing in an approximate 1:1 ratio.[5][6]
The fragmentation of 2-Bromo-4-methylfuran is expected to proceed through several key pathways initiated by the radical cation:
-
Loss of a Bromine Radical: The C-Br bond is relatively weak and prone to cleavage. This would result in the loss of a bromine radical (•Br), leading to the formation of a furan-containing cation.
-
Loss of a Methyl Radical: Cleavage of the C-CH₃ bond would lead to the loss of a methyl radical (•CH₃).
-
Ring Cleavage: The furan ring itself can undergo fragmentation, often through the loss of carbon monoxide (CO) or acetylene (C₂H₂).
These primary fragmentation events will give rise to a series of characteristic ions in the mass spectrum.
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will now compare the expected fragmentation of 2-Bromo-4-methylfuran with the known fragmentation patterns of furan, 2-methylfuran, and brominated aromatic compounds.
| Compound | Key Fragmentation Pathways | Characteristic Ions (m/z) | Reference |
| Furan | Loss of CO, Loss of C₂H₂ | 68 (M•+), 40, 39 | |
| 2-Methylfuran | Loss of H•, Loss of CO, Loss of C₂H₂ | 82 (M•+), 81, 53, 51, 39 | [7][8][9] |
| Bromobenzene | Loss of Br•, Loss of C₂H₂ | 156/158 (M•+), 77, 51 | |
| 2-Bromo-4-methylfuran (Predicted) | Loss of Br•, Loss of CH₃•, Loss of CO | 160/162 (M•+), 81, 145/147, 132/134 |
Table 1: Comparison of Key Fragmentation Pathways and Characteristic Ions.
Fragmentation of 2-Methylfuran
The mass spectrum of 2-methylfuran (C₅H₆O, MW = 82.1 g/mol ) provides a valuable reference for the fragmentation of the substituted furan ring.[7] Its spectrum is characterized by a prominent molecular ion peak at m/z 82. A significant fragment is observed at m/z 81, corresponding to the loss of a hydrogen atom to form a stable furfuryl cation. Other notable fragments appear at m/z 53 (loss of CO) and m/z 39.
Influence of the Bromine Substituent
The presence of a bromine atom dramatically influences the fragmentation pattern. As seen in brominated compounds, the most characteristic feature is the isotopic signature of bromine.[5][6] Furthermore, the cleavage of the carbon-bromine bond is a dominant fragmentation pathway. In the case of 2-Bromo-4-methylfuran, the loss of the bromine radical (⁷⁹Br or ⁸¹Br) from the molecular ion (m/z 160/162) would lead to a fragment ion at m/z 81. This ion, the 4-methylfuryl cation, is expected to be a major peak in the spectrum.
Proposed Fragmentation Pathway for 2-Bromo-4-methylfuran
The following diagram illustrates the predicted major fragmentation pathways for 2-Bromo-4-methylfuran under electron ionization.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Bromo-4-methylfuran | C5H5BrO | CID 10931738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Furan, 2-methyl- [webbook.nist.gov]
- 8. Furan, 2-methyl- [webbook.nist.gov]
- 9. Furan, 2-methyl- [webbook.nist.gov]
Technical Comparison: 2-Bromo-4-methylfuran vs. 2-Bromo-3-methylfuran
This guide provides a technical analysis for distinguishing 2-bromo-4-methylfuran from its isomer 2-bromo-3-methylfuran . It addresses the critical challenges in regiochemical assignment and separation encountered during the synthesis of furan-based pharmaceutical intermediates.
Executive Summary
The distinction between 2-bromo-4-methylfuran and 2-bromo-3-methylfuran is a classic problem in heterocyclic regiochemistry. While they share identical molecular weights (160.99 g/mol ) and similar polarity, they exhibit distinct spectroscopic signatures and reactivity profiles.
-
Primary Differentiator:
H NMR coupling constants ( ).-
2-Bromo-3-methylfuran: Displays a vicinal coupling (
Hz). -
2-Bromo-4-methylfuran: Displays a long-range coupling (
Hz).
-
-
Synthetic Context: Direct bromination of 3-methylfuran kinetically favors the 2-bromo-3-methyl isomer, but thermodynamic equilibration or specific directing groups can yield the 2-bromo-4-methyl isomer (often referred to as 5-bromo-3-methylfuran in older literature).
Structural Analysis & Nomenclature
Correct numbering is vital for interpreting analytical data. Furan ring numbering starts at the oxygen (position 1) and proceeds toward the substituents to give the lowest locants.
Graphviz Visualization: Isomer Structures & Coupling Vectors
The following diagram contrasts the proton environments and the critical coupling interactions used for identification.
Caption: Structural logic for NMR differentiation. The magnitude of the proton-proton coupling constant is the definitive spectroscopic tag.
Spectroscopic Identification (The "Gold Standard")
The most reliable method to distinguish these isomers is
Comparative NMR Data Table
| Feature | 2-Bromo-3-methylfuran | 2-Bromo-4-methylfuran |
| Proton Positions | H4, H5 (Adjacent) | H3, H5 (Separated by C4) |
| Coupling Type | Vicinal ( | Long-Range / Meta ( |
| Coupling Constant ( | 1.8 – 2.0 Hz | 0.6 – 0.9 Hz |
| Multiplicity Appearance | Clear Doublets (d) | Singlets (s) or Fine Doublets |
| Methyl Signal | ||
| Carbon ( | C3-Me distinct; C2-Br shift | C4-Me distinct; C2-Br shift |
Interpretation Logic
-
Inspect the Aromatic Region (6.0 – 7.5 ppm):
-
If you see two doublets with a "wide" split (~2 Hz), you have the 2,3-isomer . The protons are neighbors (H4 and H5).
-
If you see two singlets or very narrow peaks (often appearing as broad singlets due to unresolved coupling), you have the 2,4-isomer . The protons are separated (H3 and H5).
-
-
NOE (Nuclear Overhauser Effect):
-
2-Bromo-3-methylfuran: Irradiation of the Methyl group will show strong NOE enhancement at H4 only.
-
2-Bromo-4-methylfuran: Irradiation of the Methyl group will show NOE enhancement at both H3 and H5 .
-
Synthetic Origins & Reactivity
Understanding how these isomers arise helps in designing purification protocols.
Synthesis: The Regioselectivity of Bromination
The bromination of 3-methylfuran (using NBS or Br
-
Kinetic Product: 2-Bromo-3-methylfuran .[1][2][3][4] The C2 position is electronically activated by the adjacent methyl group (ortho-effect) and the ring oxygen.
-
Thermodynamic/Minor Product: 2-Bromo-4-methylfuran . Often formed if the reaction is pushed to high conversion or if acidic isomerization occurs.
Note: In literature, 2-bromo-4-methylfuran is frequently synthesized via indirect routes (e.g., decarboxylation of furoic acids) to avoid the difficult separation from the 2,3-isomer.
Reactivity Profile (Metal-Halogen Exchange)
For drug development (e.g., Suzuki or Stille couplings), the position of the bromine matters:
-
2-Bromo-3-methylfuran: The bromine is sterically hindered by the adjacent C3-Methyl.[5] Cross-coupling reactions may require higher catalyst loading or more active ligands (e.g., SPhos, XPhos).
-
2-Bromo-4-methylfuran: The bromine is relatively unhindered. Standard catalytic systems (e.g., Pd(PPh
) ) are typically sufficient.
Experimental Protocol: Analytical Separation
If a mixture is suspected, standard silica TLC is often insufficient due to similar
Protocol: GC-FID Separation
Objective: Quantify the ratio of 2-bromo-3-methylfuran to 2-bromo-4-methylfuran.
-
Sample Prep: Dissolve 10 mg of the crude oil in 1 mL of HPLC-grade Dichloromethane (DCM).
-
Column: Agilent DB-5ms (or equivalent non-polar phase), 30 m
0.25 mm, 0.25 µm film. -
Method Parameters:
-
Inlet: 250°C, Split ratio 50:1.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 10°C/min to 150°C.
-
Ramp 30°C/min to 280°C.
-
-
-
Detection: FID at 300°C.
-
Expected Results:
-
2-Bromo-3-methylfuran: Elutes later (slightly higher boiling point due to dipole moment).
-
2-Bromo-4-methylfuran: Elutes earlier.
-
Note: Retention times must be validated with pure standards as column polarity affects elution order of isomers.
-
References
-
Keay, B. A. (1987). Regioselective lithiation of 3-methylfuran: A synthesis of 2-substituted 3-methylfurans. Journal of Organic Chemistry, 52(15), 3223–3226. Link
- Gronowitz, S., & Sorlin, G. (1962). Proton Magnetic Resonance of Furan Derivatives. Arkiv för Kemi, 19, 515. (Seminal work establishing furan coupling constants: ).
-
PubChem Database. (n.d.). 2-Bromo-3-methylfuran Compound Summary. National Center for Biotechnology Information. Link
- Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2-Bromo-3-methylfuran. Link
Sources
Infrared Spectroscopy of Bromofurans: A Comparative Analytical Guide
Topic: Infrared (IR) Spectroscopy Characteristic Bands for Bromofurans Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
Brominated furans serve as critical intermediates in the synthesis of natural products (e.g., cembranoids) and pharmaceuticals. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) spectroscopy remains the most rapid, cost-effective method for monitoring reaction progress and verifying functional group integrity.
This guide provides a technical comparison of IR characteristic bands for bromofurans, specifically distinguishing between regioisomers (2-bromo vs. 3-bromo) and evaluating the performance of IR against complementary techniques like Raman spectroscopy.
The Analytical Landscape: IR vs. Alternatives
Before interpreting specific bands, it is crucial to understand where IR spectroscopy fits in the analytical workflow for halogenated heterocycles.
Comparative Performance Matrix
| Feature | Infrared (FT-IR) | Raman Spectroscopy | NMR ( |
| Primary Utility | Functional group verification (C=C, C-H, C-O) | Carbon-Halogen (C-Br) detection | Exact structural elucidation |
| C-Br Sensitivity | Low/Medium (Often obscured in fingerprint < 600 cm⁻¹) | High (Strong scattering due to polarizability) | N/A (Indirect via chemical shift) |
| Sample State | Versatile (Liquid, Solid, Gas) | Liquid/Solid (Fluorescence issues) | Solution only |
| Throughput | High (ATR < 1 min) | Medium | Low (requires locking/shimming) |
| Cost/Complexity | Low | Medium/High | High |
Decision Logic for Bromofurans
The following decision tree illustrates when to deploy IR versus alternatives during the synthetic workflow.
Figure 1: Analytical Decision Matrix selecting the optimal spectroscopic method based on the research objective.
Characteristic Band Analysis
The substitution of a hydrogen atom with bromine on the furan ring induces significant shifts in the vibrational modes due to the Heavy Atom Effect (reduced frequency) and symmetry reduction (
Fundamental Furan vs. Bromofuran Bands[1]
The following table contrasts the fundamental vibrations of unsubstituted furan with its brominated derivatives.
| Vibrational Mode | Furan (Unsubstituted) [cm⁻¹] | 2-Bromofuran [cm⁻¹] | 3-Bromofuran [cm⁻¹] | Diagnostic Note |
| C-H Stretch ( | 3160 - 3120 | 3145 - 3115 | 3150 - 3120 | Weak in IR; shifts are subtle.[1] |
| Ring Stretch ( | ~1485, ~1380 | 1505, 1470 | 1495, 1420 | Key Indicator: Br substitution often splits/shifts the ring breathing modes.[1] |
| C-H OOP Bending ( | ~745 (Strong) | 880 - 920 | 780 - 820 | Critical differentiator for regioisomers. |
| Ring Breathing | ~990 | ~1020 | ~1060 | Sensitive to mass of substituent. |
| C-Br Stretch ( | N/A | 600 - 515 | 600 - 550 | Often weak in IR; appears in far fingerprint region.[1] |
Regioisomer Differentiation (The Fingerprint Region)
Distinguishing 2-bromofuran from 3-bromofuran relies heavily on the Out-of-Plane (OOP) C-H bending vibrations in the 900–700 cm⁻¹ region.[1]
-
2-Substituted Furans: typically display a strong band in the 880–920 cm⁻¹ range due to the specific wagging motion of the remaining three protons (H3, H4, H5).
-
3-Substituted Furans: The symmetry change results in a shift to lower wavenumbers, often showing characteristic absorption near 780–820 cm⁻¹ .
Expert Insight: Do not rely solely on the C-Br stretch for identification in standard FT-IR (4000–400 cm⁻¹).[1] The C-Br band is often at the detection limit (< 600 cm⁻¹) and can be obscured by KBr cutoff or ATR crystal absorption.[1] Use the Ring C=C and C-H OOP regions for confirmation.
The Halogen Effect: Comparative Shifts
To validate that a bromination has occurred (versus chlorination or iodination), observe the mass-dependent frequency shift of the Carbon-Halogen bond.
| Halogen Substituent | C-X Stretch Frequency (Approx.)[1] | Ring Mode Perturbation |
| Fluoro- | 1000 - 1100 cm⁻¹ | Minimal mass effect; strong electronic induction.[1] |
| Chloro- | 700 - 750 cm⁻¹ | Moderate mass effect.[1] |
| Bromo- | 600 - 515 cm⁻¹ | Significant mass effect; lowers ring breathing freq. |
| Iodo- | < 500 cm⁻¹ | Often outside standard mid-IR range.[1] |
Experimental Protocol: Handling Volatile Bromofurans
Challenge: Lower molecular weight bromofurans (e.g., 2-bromofuran, bp ~102°C) are volatile and can evaporate during signal acquisition on an ATR crystal, leading to poor signal-to-noise ratios or changing concentration profiles.[1]
Optimized Workflow for Volatile Samples
Figure 2: Protocol selection for handling volatile bromofuran derivatives to prevent sample loss.
Detailed Protocol Steps
-
System Blanking:
-
Ensure the optical path is purged with
to remove atmospheric (2350 cm⁻¹) and (3600-3000 cm⁻¹), which can interfere with the C-H stretch region.
-
-
Sample Loading (Liquid Cell Method):
-
Why: Prevents evaporation of 2-bromofuran during the scan.
-
Method: Use a sealed liquid cell with KBr windows (transparent down to 400 cm⁻¹) or NaCl windows (transparent to 600 cm⁻¹).
-
Caution: Do not use AgCl cells if the sample is light-sensitive (bromofurans can be photolabile).
-
-
Acquisition Parameters:
-
Resolution: 4 cm⁻¹ is standard; 2 cm⁻¹ is recommended for resolving closely spaced ring modes in the fingerprint region.
-
Scans: 16 scans are usually sufficient.[1] Excessive scanning (e.g., 64+) heats the sample in the IR beam, accelerating evaporation/degradation.
-
References
-
NIST Chemistry WebBook. Infrared Spectrum of Furan and Derivatives.[1] National Institute of Standards and Technology. Available at: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for general C-X and heteroaromatic assignments).
-
Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Available at: [Link][1]
-
Katritzky, A. R., & Lagowski, J. M. (1960).[1] Infrared Spectra of Heterocycles. Journal of the Chemical Society. (Foundational work on ring breathing mode shifts in substituted furans).
Sources
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4-methylfuran: A Procedural Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of reactive intermediates is paramount, not just for experimental success but for ensuring the safety of personnel and the environment. 2-Bromo-4-methylfuran, a halogenated heterocyclic compound, requires a disposition strategy rooted in a clear understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, its structural alerts—a brominated aromatic system and a furan ring—demand a conservative and rigorous approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of 2-Bromo-4-methylfuran waste. The procedures outlined are synthesized from established best practices for handling halogenated organic compounds and furan derivatives, ensuring a self-validating system of safety and compliance.
Immediate Hazard Recognition and Mitigation
Before any disposal procedure, a thorough understanding of the risks is essential. Based on analogous compounds, 2-Bromo-4-methylfuran should be treated as a substance with multiple potential hazards.
-
Toxicity: Halogenated organics can be toxic if swallowed, inhaled, or absorbed through the skin. Furan derivatives can also exhibit significant toxicity. Therefore, all contact must be minimized.
-
Flammability: Like its parent, 2-methylfuran, this compound is likely flammable and may form explosive vapor-air mixtures.[1][2] All ignition sources must be strictly controlled in storage and handling areas.
-
Environmental Hazard: Improper disposal can lead to environmental contamination. Halogenated organic compounds are classified as hazardous waste and must not be released into the sewage system or regular garbage.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable. The causality is simple: creating an impermeable barrier between the researcher and the chemical is the most direct way to prevent exposure.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant, such as butyl or Viton® rubber. | Prevents dermal absorption, which is a primary route of exposure for many organic solvents. Standard nitrile gloves may offer insufficient protection for prolonged contact. |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes and vapors, which can cause serious eye irritation or damage.[5] |
| Lab Coat | Flame-retardant laboratory coat. | Protects skin and clothing from incidental contact and provides a removable barrier in case of a significant spill. |
| Respiratory | Use exclusively within a certified chemical fume hood. | To prevent inhalation of potentially toxic and flammable vapors. Ensure the fume hood has adequate flow before beginning work. |
Spill Management Protocol
Accidents happen; a prepared response is the hallmark of a safe laboratory.
Small Spills (<100 mL within a fume hood)
-
Alert Personnel: Inform others in the immediate area.
-
Containment: Use a non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad to dike the spill.[2]
-
Absorption: Gently cover and absorb the spilled material. Avoid creating dust.
-
Collection: Carefully scoop the absorbed material and contaminated debris into a designated, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be treated as hazardous waste.
Large Spills (>100 mL or any spill outside a fume hood)
-
EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.
-
ALERT: Activate the nearest fire alarm and alert your institution's Environmental Health and Safety (EHS) department without delay.
-
ISOLATE: Prevent re-entry to the affected area.
-
REPORT: Provide EHS responders with the chemical name and approximate quantity spilled. Do not attempt to clean a large spill yourself.
Step-by-Step Waste Disposal Workflow
The proper disposal of 2-Bromo-4-methylfuran is a multi-step process designed to ensure safety and regulatory compliance from the point of generation to final destruction.
Step 1: Waste Segregation
The fundamental principle of hazardous waste management is segregation. As a halogenated organic compound, 2-Bromo-4-methylfuran waste must never be mixed with non-halogenated organic waste or aqueous waste.[6][7]
-
Why? Mixing waste streams complicates the disposal process. Halogenated waste requires specific high-temperature incineration with flue gas scrubbing to neutralize acidic byproducts like hydrobromic acid (HBr).[4][8] Contaminating a large volume of non-halogenated solvent with a small amount of halogenated waste forces the entire volume to be treated by the more expensive and specialized disposal method.
Step 2: Containerization
-
Select the Correct Container: Use a designated, properly vented, and chemically compatible hazardous waste container. This is typically a high-density polyethylene (HDPE) or glass container provided by your EHS department.
-
Collect Waste: This includes:
-
Unused or expired 2-Bromo-4-methylfuran.
-
Solutions containing the compound.
-
Contaminated labware (pipette tips, silica gel, etc.).
-
Absorbent materials and PPE from spill cleanup.
-
-
Leave Headspace: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.
Step 3: Labeling
Accurate labeling is a legal requirement and a critical safety communication tool. The container must be clearly labeled as soon as the first drop of waste is added.
-
Label Contents:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "2-Bromo-4-methylfuran ". Do not use abbreviations.[6]
-
An accurate list of all other components and their approximate percentages.
-
The relevant hazard pictograms (e.g., Flammable, Toxic).
-
Step 4: Accumulation and Storage
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
Storage Conditions: The SAA should be in a secondary containment tray to catch any potential leaks. Store away from heat, sparks, and open flames.[1][10] Keep the container tightly closed except when actively adding waste.[6]
Step 5: Final Disposal Pathway
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the full hazardous waste container.
-
Licensed Disposal: The waste will be transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction: The required method for halogenated organic waste is high-temperature incineration.[4][7] This process is designed to completely destroy the organic molecule, preventing its release into the environment.[11]
The following diagram illustrates the decision-making process for the proper disposal of 2-Bromo-4-methylfuran waste.
Caption: Disposal Decision Workflow for 2-Bromo-4-methylfuran.
By adhering to this structured protocol, researchers can ensure that the disposal of 2-Bromo-4-methylfuran is handled safely, responsibly, and in full compliance with regulatory standards, reinforcing a culture of safety that extends beyond the bench.
References
- Sdfine. (n.d.). 2-bromo-2-methylpropane - Sdfine.
- Thermo Fisher Scientific. (n.d.). 2-Methylfuran Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 2-Methylfuran.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.
- Sigma-Aldrich. (2021). 2-Methylfuran Safety Data Sheet.
- Cayman Chemical. (2025). 2-Bromo-4'-methylpropiophenone - Safety Data Sheet.
- Fisher Scientific. (2025). 2-Bromo-4'-methylpropiophenone Safety Data Sheet.
- ECHEMI. (n.d.). 2-Bromo-3-methylfuran SDS, 64230-60-0 Safety Data Sheets.
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. ResearchGate.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Morf, L. S., et al. (2005). Brominated Flame Retardants in Waste Electrical and Electronic Equipment: Substance Flows in a Recycling Plant. Environmental Science & Technology, ACS Publications.
- Di-Blasio, M. (2020). Concentrations of brominated flame retardants in plastics of electrical and electronic equipment, vehicles, construction, textil. SciSpace.
- U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance | I-WASTE DST.
- Benchchem. (n.d.). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
- Benchchem. (n.d.). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Bucknell University. (2016). Hazardous Waste Segregation.
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- 1. fishersci.com [fishersci.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
- 11. scispace.com [scispace.com]
Personal protective equipment for handling 2-Bromo-4-methylfuran
Executive Safety Summary & Hazard Profiling
Handling 2-Bromo-4-methylfuran requires a departure from "standard" laboratory safety protocols due to the synergistic hazards of the furan ring (flammability, peroxide formation) and the halogen substituent (potential alkylating ability, toxicity).
As a Senior Application Scientist, I emphasize that PPE is your last line of defense. Your primary safety architecture relies on engineering controls. This compound is typically classified under H226 (Flammable liquid and vapor) and H302/H315/H319/H335 (Acute toxicity & Irritation) .
Critical Hazard Data Table
| Parameter | Specification | Operational Implication |
| Physical State | Colorless to light yellow liquid | Hard to detect spills visually on white surfaces. |
| Flash Point | ~45°C - 55°C (Est.) | Flammable. Ground all glassware; use spark-proof tools. |
| Reactivity | Acid-sensitive; Light-sensitive | Store in amber glass; stabilize with base traces if protocol permits. |
| Toxicity Profile | Irritant (Resp/Skin/Eye) | Lachrymator potential. Do not handle on open bench. |
The Hierarchy of Protection: Engineering Controls
Before donning PPE, you must validate the environment. 2-Bromo-4-methylfuran vapors are heavier than air and can travel along benchtops to ignition sources.
-
Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Inert Atmosphere: Due to furan sensitivity, transfers should ideally be performed under Nitrogen or Argon using Schlenk lines or balloon techniques to prevent oxidation and peroxide accumulation.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves are often insufficient for halogenated organic solvents and furan derivatives due to rapid permeation. The following protocol utilizes a Multi-Barrier Approach .
A. Hand Protection: The "Double-Glove" Protocol
Why: Halogenated furans can permeate standard 4-mil nitrile gloves in <15 minutes.
-
Inner Layer (Barrier): Silver Shield® (EVOH/PE Laminate) or Viton® .
-
Function: Provides >4 hours of breakthrough protection against aromatic and halogenated hydrocarbons.
-
-
Outer Layer (Dexterity): High-Grip Nitrile (minimum 5 mil) .
-
Function: Protects the inner laminate glove from physical tears and provides grip for handling glassware.
-
Protocol: Inspect outer gloves immediately after any splash. If splashed, remove the outer glove, inspect the inner glove, and replace the outer.
-
B. Eye & Face Protection
-
Standard: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the volatility and lachrymatory potential.
-
High Volume (>50mL): Add a Face Shield over goggles to protect the neck and face from projectile glass in the event of thermal runaway or pressurization.
C. Body Protection
-
Lab Coat: 100% Cotton or Nomex (Flame Resistant). Do not use synthetic blends (polyester) which can melt into skin during a flash fire.
-
Apron: Chemical-resistant rubber apron recommended during transfer of volumes >100mL.
Operational Workflow: Step-by-Step Handling
This workflow integrates safety into the experimental design to minimize exposure events.
Visualization: Safe Handling Logic Flow
The following diagram outlines the decision-making process for handling 2-Bromo-4-methylfuran, ensuring the correct hierarchy of controls is applied.
Figure 1: Decision Logic for PPE selection and Quality Control prior to reaction initiation.
Detailed Protocol
-
Pre-Operation Check:
-
Verify fume hood flow.
-
Prepare a "Quench Station" inside the hood (beaker with dilute sodium bicarbonate) for neutralizing contaminated pipette tips.
-
-
Dispensing:
-
Do not pour. Use a glass syringe with a long needle or a positive-displacement pipette to avoid aerosol generation.
-
Why: Pouring generates static electricity and vapors; syringes contain the vapor headspace.
-
-
Spill Management (Small Scale < 5mL):
-
Evacuate the immediate area.
-
Cover spill with Vermiculite or activated carbon pads.
-
Do not use paper towels (increases surface area for evaporation).
-
Transfer absorbed material to a sealed bag inside the hood.
-
Waste Disposal & Decontamination
Improper disposal of halogenated furans is a leading cause of downstream safety incidents in waste consolidation.
-
Segregation: Must go into Halogenated Organic Waste .
-
Critical: Do not mix with strong oxidizers (Nitric acid) or strong acids, as violent polymerization may occur.
-
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the furan has degraded and released HBr.
-
Labeling: Clearly mark "Contains Halogenated Furan – Flammable & Toxic."
Visualization: Waste Stream Segregation
This diagram illustrates the critical separation required to prevent incompatible chemical reactions in the waste container.
Figure 2: Waste segregation logic to prevent exothermic polymerization events in waste drums.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783358, 2-Bromo-4-methylfuran. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
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Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
